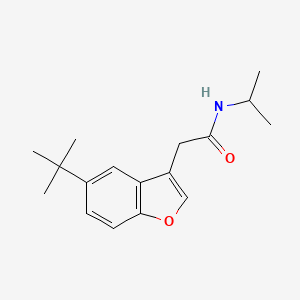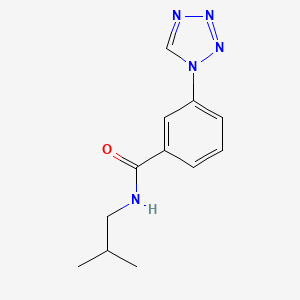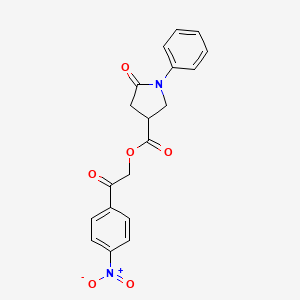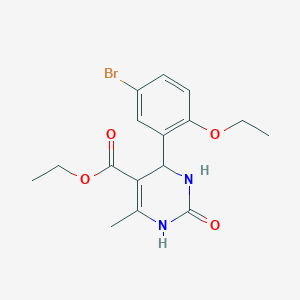![molecular formula C15H15ClN2OS B5127940 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of cannabinoids and is known to interact with the CB2 receptor in the human body.
科学研究应用
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory properties and can be used to alleviate pain associated with various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease.
作用机制
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide interacts with the CB2 receptor in the human body, which is primarily found in immune cells. This interaction leads to the activation of various signaling pathways, which ultimately result in the anti-inflammatory and analgesic effects of the compound. This compound does not interact with the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the human body. Studies have shown that the compound can reduce inflammation and pain associated with various conditions. Additionally, this compound has been shown to have neuroprotective effects and can protect against the damage caused by oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of using 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide in lab experiments is its specificity for the CB2 receptor. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for research. However, one of the limitations of using this compound is its relatively low potency compared to other cannabinoids, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide. One area of research is the development of more potent analogs of the compound that can be used in therapeutic applications. Additionally, further studies are needed to understand the mechanisms underlying the neuroprotective effects of this compound. Finally, research is needed to understand the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. Its specificity for the CB2 receptor and its anti-inflammatory and analgesic effects make it a valuable tool for studying the effects of CB2 receptor activation. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to develop more potent analogs of the compound.
合成方法
The synthesis method for 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide involves the reaction of 4-chlorophenylthiourea with 3-pyridinylbutanoyl chloride in the presence of a base. The resulting compound undergoes further purification steps to obtain the final product. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-7-14(8-6-12)20-10-2-4-15(19)18-13-3-1-9-17-11-13/h1,3,5-9,11H,2,4,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLLULQFLOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)

![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)

![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)
![5-allyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5127927.png)


